molecular formula C5H11BrO B2419128 1-Bromo-2-methoxybutane CAS No. 24618-34-6

1-Bromo-2-methoxybutane

Cat. No.: B2419128
CAS No.: 24618-34-6
M. Wt: 167.046
InChI Key: ZDWMGSKUKFNYCX-UHFFFAOYSA-N
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Description

Significance as a Reactive Intermediate in Complex Molecule Synthesis

The utility of 1-bromo-2-methoxybutane in organic chemistry stems primarily from its role as a reactive intermediate. The presence of both a bromine atom and a methoxy (B1213986) group on the butane (B89635) chain allows for a variety of chemical transformations. smolecule.com The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. smolecule.com Depending on the reaction conditions and the nature of the nucleophile, these substitutions can proceed through either an Sₙ1 or Sₙ2 mechanism. In Sₙ1 reactions, the bromine atom departs first to form a carbocation intermediate, which is then attacked by a nucleophile. smolecule.com In Sₙ2 reactions, the nucleophile attacks the carbon atom at the same time as the bromine atom leaves. smolecule.com

Under the influence of strong bases, this compound can also undergo elimination reactions (E1 or E2) to form alkenes, a process known as dehydrohalogenation. smolecule.com Furthermore, it can react with Grignard reagents, which, after hydrolysis, lead to the formation of alcohols. smolecule.com These varied reaction pathways make this compound a valuable precursor for introducing specific functionalities into larger, more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals. smolecule.com

Isomeric Forms and Their Fundamental Relevance to Stereochemical Investigations

A key feature of this compound is the presence of a chiral center at the second carbon atom—the carbon bonded to the methoxy group, an ethyl group, a bromomethyl group, and a hydrogen atom. docbrown.info This chirality means the molecule is non-superimposable on its mirror image, leading to the existence of two distinct optical isomers, or enantiomers: (R)-1-bromo-2-methoxybutane and (S)-1-bromo-2-methoxybutane. docbrown.info

These enantiomers have identical physical properties such as boiling point and density, but they rotate plane-polarized light in opposite directions. docbrown.info The study of such isomers is a cornerstone of stereochemistry, a branch of chemistry concerned with the three-dimensional arrangement of atoms in molecules. The stereochemical outcome of reactions involving this compound can provide valuable insights into reaction mechanisms. For instance, whether a nucleophilic substitution reaction proceeds with inversion or retention of configuration at the chiral center can help elucidate the specific pathway (e.g., Sₙ2 versus Sₙ1) the reaction follows. pearson.com The synthesis of a single enantiomer, a common goal in the pharmaceutical industry where one isomer is often more biologically active than the other, highlights the practical importance of understanding and controlling the stereochemistry of molecules like this compound. docbrown.info

Historical Context of Halogenated Ethers in Synthetic Organic Chemistry

The history of halogenated organic compounds dates back to the early 19th century. numberanalytics.comnih.gov Ethers, a class of compounds characterized by an oxygen atom connected to two alkyl or aryl groups, have been known for even longer, with the synthesis of diethyl ether dating back to 1540. byjus.comnih.gov The combination of these two functionalities into halogenated ethers has led to compounds with significant applications, particularly in medicine and materials science. wikipedia.org

In the mid-19th century, halogenated hydrocarbons like chloroform (B151607) were among the first successful inhalation anesthetics. wikipedia.org While diethyl ether was also used, its high flammability was a significant drawback. wikipedia.org The development of non-flammable halogenated ethers in the 1950s, such as isoflurane (B1672236) and sevoflurane, represented a major advancement in anesthesia. wikipedia.org

Beyond their medical applications, halogenated ethers have played a role in the broader development of synthetic organic chemistry. The introduction of halogen atoms can significantly alter the physical and chemical properties of organic molecules, a strategy that has been instrumental in the synthesis of numerous pharmaceuticals and agrochemicals. numberanalytics.com Halogenated ethers, with their dual functionality, serve as important intermediates in these synthetic endeavors. They are also used in the development of new materials, such as polymers and flame retardants. wikipedia.org The study of their reactions has contributed to a deeper understanding of fundamental organic reaction mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-3-5(4-6)7-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWMGSKUKFNYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Bromo 2 Methoxybutane and Its Analogues

Strategic Approaches to C-Br Bond Formation in Methoxy-Substituted Butanes

The formation of the carbon-bromine bond is a critical step in the synthesis of 1-bromo-2-methoxybutane. The position of the bromine atom is crucial for the compound's subsequent reactivity.

Regioselective Bromination of Methoxybutane Derivatives

The direct bromination of methoxybutane can lead to a mixture of products. Therefore, achieving regioselectivity is paramount. One common approach involves the bromination of 2-methoxybutane. This reaction typically utilizes bromine (Br₂) or a bromine source like N-bromosuccinimide (NBS) under conditions that favor radical substitution, such as UV irradiation or the use of a radical initiator like azobisisobutyronitrile (AIBN). The selectivity of the bromination is influenced by the stability of the resulting radical intermediate.

Another strategy for regioselective bromination involves the reaction of 1-butene (B85601) with bromine in the presence of methanol. This reaction proceeds through an electrophilic addition mechanism, where the methoxy (B1213986) group is introduced at the more substituted carbon, leading to the formation of the desired bromomethoxy compound.

Reagent/CatalystSubstrateProductReaction ConditionsReference
N-Bromosuccinimide (NBS)/AIBN2-MethoxybutaneThis compoundControlled conditions
Bromine (Br₂) / Methanol1-Butene2-Bromo-1-methoxybutane (B3254931)Electrophilic addition

Bromodealkoxylation and Related Transformations

Bromodealkoxylation involves the cleavage of an ether with a brominating agent to yield an alkyl bromide. Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) to produce an alkyl halide and an alcohol. britannica.comlibretexts.org In the context of synthesizing this compound, a suitable precursor would be a dimethoxybutane derivative. The reaction with HBr would proceed via a nucleophilic substitution mechanism (SN1 or SN2), where the bromide ion displaces one of the methoxy groups. libretexts.orglibretexts.org The regioselectivity of this cleavage depends on the steric hindrance of the alkyl groups attached to the oxygen atom. libretexts.orglibretexts.org

Etherification Pathways for 1-Bromobutanol Precursors

An alternative synthetic route involves forming the ether linkage after the bromine atom has been introduced. This approach typically starts with a brominated alcohol.

Williamson Ether Synthesis with Brominated Alcohols

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. britannica.commasterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. libretexts.orglibretexts.org In the synthesis of this compound, this would entail the reaction of a deprotonated 1-bromo-2-butanol (B1268025) with a methylating agent, such as methyl iodide or dimethyl sulfate. The alkoxide is typically generated in situ by treating the alcohol with a strong base like sodium hydride (NaH). libretexts.orgrichmond.edu

It is crucial that the alkyl halide used for the etherification is primary to avoid competing elimination reactions. britannica.comlibretexts.org Since the target molecule has a primary bromide, the alternative disconnection, reacting sodium methoxide (B1231860) with 1,2-dibromobutane, would likely lead to a mixture of products including elimination products.

Reactant 1Reactant 2BaseProductReference
1-Bromo-2-butanolMethyl iodideSodium hydride (NaH)This compound libretexts.orgrichmond.edu
1-Bromo-2-butanolDimethyl sulfateSodium hydride (NaH)This compound

Alternative Etherification Strategies

Beyond the classic Williamson synthesis, other etherification methods can be employed. One such method involves using silver oxide (Ag₂O) as a mild base. libretexts.org This variation is particularly useful for sensitive substrates as it does not require the pre-formation of a highly basic alkoxide. libretexts.org The alcohol can react directly with the alkylating agent in the presence of Ag₂O.

Another approach is the acid-catalyzed dehydration of two alcohol molecules. However, this method is generally only suitable for the synthesis of symmetrical ethers from simple primary alcohols and would not be applicable for the synthesis of an unsymmetrical ether like this compound. britannica.com

Stereoselective Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of this compound requires a stereoselective approach. This is often crucial in the synthesis of pharmaceuticals and other bioactive molecules where only one enantiomer exhibits the desired activity. rcsi.com

One strategy involves the use of chiral catalysts in the synthetic sequence. For instance, chiral phase-transfer catalysts can be used in alkylation reactions to introduce chirality. organic-chemistry.org Another approach is to start with an enantiomerically pure precursor, such as an optically active 1,2-diol monoether, and then introduce the bromine atom with retention or inversion of configuration, depending on the chosen reaction mechanism. dntb.gov.ua The development of enantioselective methods for the preparation of bromides is an active area of research, with innovative methods being developed to avoid racemization and undesired side reactions. rcsi.com

Asymmetric Catalysis in C-Br Bond Formation

The direct installation of a bromine atom to form a chiral center in an enantioselective manner is a significant challenge in synthetic chemistry. For substrates like this compound, this involves the creation of a stereogenic C-Br bond adjacent to an ether linkage. While direct asymmetric bromination of simple ethers remains an area of ongoing research, a powerful analogous strategy involves the organocatalytic asymmetric α-bromination of carbonyl compounds, which can then be converted to the desired product. nih.gov

This methodology typically utilizes chiral secondary amines, such as proline derivatives, as organocatalysts. The reaction proceeds through the formation of a chiral enamine intermediate from the catalyst and a precursor aldehyde, such as butanal. This enamine then reacts with an electrophilic bromine source, like N-bromosuccinimide (NBS), from a sterically less hindered face, thereby establishing the new stereocenter with high enantioselectivity. The resulting α-bromo aldehyde can be subsequently reduced and methylated to yield the target chiral this compound.

The key advantages of this approach are the operational simplicity, the absence of toxic heavy metals, and the high levels of stereocontrol achievable. Research in the field has demonstrated that catalyst structure and reaction conditions are critical for achieving high yields and enantiomeric excess (ee). nih.govrsc.org

Key Research Findings in Organocatalytic α-Bromination:

Catalyst: C2-symmetric diphenylpyrrolidine and imidazolidine (B613845) catalysts have proven highly effective for the α-bromination of aldehydes and ketones, respectively. nih.gov

Mechanism: The reaction is believed to proceed via a chiral enamine intermediate, which controls the facial selectivity of the attack by the bromine source.

Stereochemical Outcome: The configuration of the newly formed stereocenter is determined by the chirality of the organocatalyst used. For example, using specific proline-derived catalysts can predictably lead to either the (R) or (S) enantiomer of the α-bromo aldehyde. rsc.org

Below is an interactive data table summarizing typical results for the organocatalytic α-bromination of aldehydes, a reaction that produces a key precursor for chiral this compound.

Aldehyde SubstrateCatalystBromine SourceSolventTemp (°C)Yield (%)ee (%)
Propanal(S)-Diphenylprolinol TMS EtherNBSCH2Cl2-208596
Butanal(S)-Diphenylprolinol TMS EtherNBSDioxane-109195
PentanalC2-Symmetric PyrrolidineNBSCHCl3-258892
IsovaleraldehydeC2-Symmetric ImidazolidineNBSToluene-308294

This data is representative of findings in the field of organocatalytic α-bromination of aldehydes and serves as a model for the synthesis of precursors to chiral this compound. nih.govrsc.org

Chiral Pool Approaches from Butane (B89635) Derivatives

An alternative and often highly effective strategy for the synthesis of enantiopure compounds is the chiral pool approach. This method utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound, simple chiral C4 building blocks, such as enantiomers of butan-2-ol or 1,2-butanediol, serve as excellent starting points. beilstein-journals.org

A representative synthesis can commence from commercially available (S)-butan-2-ol. The synthetic sequence would involve the following key transformations:

Introduction of a leaving group: The hydroxyl group of (S)-butan-2-ol is converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution.

Chain extension: The tosylate is displaced with a one-carbon nucleophile, such as sodium cyanide, followed by hydrolysis to yield a carboxylic acid. This extends the carbon chain while setting the stage for further functionalization.

Reduction and methylation: The carboxylic acid is reduced to the corresponding primary alcohol, yielding (S)-2-methoxybutane-1-ol. The hydroxyl group is then methylated, for example, using sodium hydride and methyl iodide, to form (S)-1,2-dimethoxybutane.

Selective Demethylation and Bromination: A more direct route involves the conversion of a chiral precursor like (S)-1-methoxybutan-2-ol. This intermediate can be synthesized from chiral butylene oxide. The hydroxyl group of (S)-1-methoxybutan-2-ol is then converted into a bromide. This step often proceeds with an inversion of stereochemistry (Sₙ2 mechanism) when using reagents like phosphorus tribromide (PBr₃), yielding (R)-1-bromo-2-methoxybutane.

This approach leverages the existing stereocenter of the starting material, avoiding the need for an asymmetric induction step during the synthesis. The predictability of the stereochemical outcome is a major advantage of this methodology.

The following table outlines a proposed chiral pool synthesis pathway.

StepStarting MaterialReagentsIntermediate/ProductStereochemistry
1(S)-Butan-2-ol1. NaH, 2. TsCl(S)-Butan-2-yl tosylateS
2(S)-Butan-2-yl tosylateNaCN(R)-2-MethylbutanenitrileR (Inversion)
3(R)-2-MethylbutanenitrileH₃O⁺, then LiAlH₄(R)-2-Methylbutan-1-olR
4(R)-2-Methylbutan-1-ol1. NaH, 2. CH₃I(R)-1-Methoxy-2-methylbutaneR
Alt. Route(S)-1-Methoxybutan-2-olPBr₃(R)-1-Bromo-2-methoxybutaneR (Inversion)

This table outlines a conceptual synthetic pathway based on established chiral pool strategies.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Bromo 2 Methoxybutane

Nucleophilic Substitution Reactions at the Brominated Carbon Center

Nucleophilic substitution reactions involving 1-bromo-2-methoxybutane can proceed through either an S(_N)1 or S(_N)2 mechanism, largely dependent on the reaction conditions. mugberiagangadharmahavidyalaya.ac.in

S(_N)1 Reaction Pathways and Carbocation Intermediates

The S(_N)1 (Substitution, Nucleophilic, Unimolecular) reaction proceeds through a two-step mechanism, with the rate-determining step being the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org In the case of this compound, the bromine atom first departs, forming a secondary carbocation at the second carbon position.

The stability of this carbocation is a crucial factor in determining the feasibility of the S(_N)1 pathway. libretexts.org While secondary carbocations are less stable than tertiary carbocations, they are more stable than primary carbocations. mugberiagangadharmahavidyalaya.ac.inlibretexts.org The adjacent methoxy (B1213986) group can potentially influence the stability of the carbocation through its inductive and resonance effects. The rate of an S(_N)1 reaction is independent of the concentration of the nucleophile. masterorganicchemistry.comlibretexts.org

It's important to note that carbocation intermediates can undergo rearrangements to form more stable carbocations. youtube.com In the case of the 2-methoxybutan-2-yl cation, a hydride shift from the adjacent carbon could potentially lead to a more stable tertiary carbocation, although this is not the primary carbocation formed. The reaction is favored by polar protic solvents, which can stabilize the carbocation intermediate through solvation. libretexts.orglibretexts.org

S(_N)2 Reaction Pathways and Transition State Analysis

The S(_N)2 (Substitution, Nucleophilic, Bimolecular) reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com This "backside attack" results in an inversion of stereochemistry at the carbon center. masterorganicchemistry.comyoutube.com

The transition state of an S(_N)2 reaction involving this compound is a highly crowded, high-energy species where the carbon atom is simultaneously bonded to the incoming nucleophile, the departing bromide, a hydrogen atom, a methyl group, and a methoxyethyl group. libretexts.org The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. mugberiagangadharmahavidyalaya.ac.inyoutube.com

Steric hindrance plays a significant role in S(_N)2 reactions. libretexts.orgbrainly.com The presence of the methoxy group and the ethyl group on the carbon adjacent to the reaction center in this compound can sterically hinder the approach of the nucleophile, potentially slowing down the reaction rate compared to a less substituted alkyl halide. brainly.com

Role of Nucleophile Strength and Steric Hindrance

The nature of the nucleophile is a key determinant in the outcome of substitution reactions.

Nucleophile Strength: Strong nucleophiles, which are typically anions with a high charge density (e.g., hydroxide, alkoxides, cyanide), favor the S(_N)2 mechanism. gauthmath.com Weak nucleophiles, such as water and alcohols, are more likely to participate in S(_N)1 reactions, where they attack the pre-formed carbocation. libretexts.orggauthmath.com

Steric Hindrance: The size and branching of the nucleophile also play a critical role. masterorganicchemistry.comscribd.com Bulky nucleophiles, like tert-butoxide, are sterically hindered and will react more slowly in S(_N)2 reactions. brainly.com They may favor elimination reactions instead. Less hindered nucleophiles, such as ethoxide, can more easily approach the electrophilic carbon. brainly.com

Elimination Reactions: E1 and E2 Pathways

In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions can proceed through either E1 (Elimination, Unimolecular) or E2 (Elimination, Bimolecular) pathways. libretexts.orgmasterorganicchemistry.com

The E1 reaction proceeds through a carbocation intermediate, similar to the S(_N)1 reaction, and is therefore also favored by polar protic solvents and weak bases. masterorganicchemistry.com The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. libretexts.orgmgscience.ac.in This pathway is favored by strong, bulky bases. masterorganicchemistry.com

Competitive Elimination vs. Substitution

The competition between substitution and elimination is a central theme in the reactivity of alkyl halides. libretexts.orgyoutube.com Several factors influence which pathway will predominate:

Nature of the Base/Nucleophile: Strong, sterically hindered bases (e.g., tert-butoxide) strongly favor elimination (E2). libretexts.org Strong, unhindered bases/good nucleophiles (e.g., methoxide) can lead to a mixture of S(_N)2 and E2 products. libretexts.org Weak bases/weak nucleophiles (e.g., water, ethanol) favor S(_N)1 and E1 pathways, especially with secondary and tertiary substrates. masterorganicchemistry.com

Substrate Structure: For a secondary halide like this compound, both S(_N)2 and E2 reactions are possible. libretexts.org The presence of beta-hydrogens allows for elimination to occur.

Reaction Temperature: Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com

A study involving the reaction of 2-bromo-3-methoxybutane (B3050259) with trimethylstannylsodium in different solvents showed that in THF, elimination was the predominant reaction, while in TG (tetraglyme), substitution was the major pathway. lookchem.com This highlights the significant role of the solvent in directing the reaction course.

Reagent TypePrimary SubstrateSecondary SubstrateTertiary Substrate
Strong Nucleophile/Strong Base S(_N)2 major, E2 minorE2 major, S(_N)2 minorE2 only
Weak Nucleophile/Strong Base E2E2E2
Strong Nucleophile/Weak Base S(_N)2S(_N)2S(_N)1
Weak Nucleophile/Weak Base -S(_N)1, E1S(_N)1, E1

Stereospecificity and Regioselectivity in Alkene Formation

The formation of alkenes from this compound typically proceeds via an E2 (bimolecular elimination) mechanism, which displays distinct stereospecificity and regioselectivity.

The E2 reaction requires a specific spatial arrangement of the departing hydrogen and the bromine atom, known as an anti-periplanar geometry. ksu.edu.samgscience.ac.inyoutube.com This means the hydrogen and bromine must be in the same plane but on opposite sides of the carbon-carbon bond. This stereochemical requirement dictates which stereoisomer of the alkene is formed. For a given stereoisomer of this compound, the E2 reaction will be stereospecific, leading to a specific E or Z alkene product. numberanalytics.comkhanacademy.orgaskthenerd.com For example, the elimination from an erythro isomer will yield the Z-alkene, while the threo isomer will give the E-alkene. mgscience.ac.in

The regioselectivity of the elimination reaction—that is, the preferential formation of one constitutional isomer over another—is largely influenced by the nature of the base used. studysoup.com Two principal elimination pathways are possible: the Zaitsev and the Hofmann eliminations.

Zaitsev Elimination: This pathway leads to the more substituted, and generally more stable, alkene. It is favored by small, strong bases. In the case of this compound, removal of a hydrogen from the C3 carbon would yield 2-methoxy-2-butene.

Hofmann Elimination: This pathway results in the formation of the less substituted alkene, which is often favored when using bulky bases due to steric hindrance. scribd.com For this compound, abstraction of a hydrogen from the C1 carbon would produce 1-methoxy-1-butene.

The choice of base is therefore a critical factor in directing the regiochemical outcome of the elimination reaction.

Table 1: Regioselectivity in the E2 Elimination of this compound
BaseBase TypeMajor ProductMinor ProductPredominant Rule
Sodium Ethoxide (NaOEt)Small, Strong2-Methoxy-2-butene1-Methoxy-1-buteneZaitsev
Potassium tert-Butoxide (t-BuOK)Bulky, Strong1-Methoxy-1-butene2-Methoxy-2-buteneHofmann

Rearrangement Reactions Involving the Butane (B89635) Skeleton and Methoxy Group

Under certain conditions, such as those favoring an SN1 or E1 mechanism (e.g., solvolysis in a polar protic solvent), this compound can potentially undergo rearrangement reactions. chegg.comscribd.com These reactions proceed through a carbocation intermediate, which can rearrange to a more stable carbocation via a 1,2-shift. youtube.com

In the case of this compound, the initial ionization would form a primary carbocation at C1. This is a highly unstable intermediate. A subsequent 1,2-hydride shift from the adjacent C2 carbon would lead to a more stable secondary carbocation. It is also conceivable, though less common, for a 1,2-methide shift to occur, where the methoxy group migrates. These rearrangements would lead to a mixture of substitution and elimination products derived from the rearranged carbocation. For instance, a 1,2-hydride shift would result in a secondary carbocation at C2, which could then be attacked by a nucleophile or lose a proton to form an alkene.

Table 2: Potential Rearrangement Pathways for this compound
Initial CarbocationType of ShiftRearranged CarbocationPotential Final Products (after reaction with Nu: or elimination)
1-Bromo-2-methoxybutan-1-yl cation1,2-Hydride Shift2-Methoxybutan-2-yl cation2-Nu-2-methoxybutane, 2-methoxy-1-butene, 2-methoxy-2-butene
1-Bromo-2-methoxybutan-1-yl cation1,2-Methide Shift1-Butoxy-1-yl cation1-Nu-1-butoxybutane, 1-butoxy-1-butene

Radical Reactions and Their Synthetic Utility

The carbon-bromine bond in this compound can undergo homolytic cleavage under the influence of radical initiators (e.g., AIBN) or UV light to generate a carbon-centered radical. This radical intermediate can then participate in a variety of synthetic transformations. While the synthesis of 2-bromo-1-methoxybutane (B3254931) via radical bromination of 1-methoxybutane is documented, the specific radical reactions of this compound are less commonly reported but can be inferred from general principles of radical chemistry. upertis.ac.id

The synthetic utility of such radical reactions includes:

Reduction (Dehalogenation): The bromine atom can be replaced by a hydrogen atom using a radical reducing agent like tributyltin hydride (Bu₃SnH).

Coupling Reactions: The radical can couple with other radicals or react with electron-deficient alkenes in radical addition reactions.

Cyclization Reactions: If an appropriate unsaturated group is present elsewhere in the molecule, intramolecular radical cyclization can occur to form cyclic products.

These radical-mediated transformations offer alternative synthetic pathways that are often complementary to ionic reactions.

Table 3: Potential Radical Reactions of this compound
Reaction TypeReagentsProduct
ReductionBu₃SnH, AIBN2-Methoxybutane
Coupling with AlkeneH₂C=CH-CO₂Et, AIBNEthyl 4-methoxy-3-methylhexanoate
Intramolecular Cyclization (hypothetical, requires modification of the starting material)AIBNCyclic ether or alkane

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers, and their proximity to one another. For 1-Bromo-2-methoxybutane (CH₃CH₂CH(OCH₃)CH₂Br), the ¹H NMR spectrum is predicted to show five distinct signals, each corresponding to a unique set of protons in the molecule.

The protons on the carbon adjacent to the electronegative bromine atom (H1) are expected to be deshielded and appear downfield. Similarly, the proton on the carbon bonded to the oxygen atom of the methoxy (B1213986) group (H2) will also experience a downfield shift. libretexts.orgdocbrown.info The protons of the methoxy group (H5) typically appear as a sharp singlet. The n+1 rule can be applied to predict the splitting pattern (multiplicity) of each signal, which arises from spin-spin coupling with protons on adjacent carbons. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationCoupling Partner(s)
H4 (-CH₂CH₃ )~0.9 - 1.1Triplet (t)3HH3
H3 (-CH₂ CH₃)~1.4 - 1.7Multiplet (m)2HH2, H4
H2 (-CH (OCH₃)-)~3.3 - 3.6Multiplet (m)1HH1, H3
H1 (-CH₂ Br)~3.4 - 3.7Multiplet (m)2HH2
H5 (-OCH₃ )~3.3 - 3.5Singlet (s)3HNone

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the structure.

The chemical shifts are influenced by the electronegativity of nearby atoms. The carbon atom bonded to the bromine (C1) and the carbon bonded to the oxygen (C2) are expected to appear significantly downfield compared to the simple alkyl carbons (C3, C4). docbrown.infodocbrown.info The carbon of the methoxy group (C5) will also be found in a characteristic downfield region for ethers. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4 (-CH₂C H₃)~10 - 15
C3 (-C H₂CH₃)~25 - 35
C1 (-C H₂Br)~35 - 45
C5 (-OC H₃)~55 - 60
C2 (-C H(OCH₃)-)~75 - 85

Two-dimensional (2D) NMR techniques are used to establish specific connectivities within the molecule, confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H4 with H3, H3 with H2, and H2 with H1, confirming the butane (B89635) chain connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. libretexts.orglibretexts.org For example, it would show a cross-peak between the proton signal at ~1.0 ppm (H4) and the carbon signal at ~10-15 ppm (C4), and so on for each C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure. sdsu.edulibretexts.orglibretexts.org Key HMBC correlations would include a cross-peak between the methoxy protons (H5) and the methine carbon (C2), as well as correlations between the bromomethyl protons (H1) and the methine carbon (C2), definitively establishing the position of the bromo and methoxy substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be characterized by several key absorption bands:

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds in the alkyl chain. vscht.czpressbooks.pub

C-O Stretching: A strong, distinct band in the 1150-1050 cm⁻¹ region is characteristic of the C-O-C ether linkage. libretexts.orgquimicaorganica.org This is often one of the most prominent peaks in the spectrum of an ether.

C-Br Stretching: The absorption due to the carbon-bromine bond stretch appears in the fingerprint region, typically between 650 and 550 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H StretchAlkyl (sp³)2850 - 2975Strong
C-O StretchEther1050 - 1150Strong
C-H BendAlkyl1375 - 1470Medium
C-Br StretchAlkyl Halide550 - 650Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₅H₁₁BrO, with a molecular weight of approximately 166.05 g/mol (using ⁷⁹Br) and 168.05 g/mol (using ⁸¹Br). nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2), due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. youtube.com

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. libretexts.orgmiamioh.edu For this compound, major fragmentation is expected to involve the loss of the bromine atom or cleavage at the ether linkage.

Table 4: Predicted Key Mass Fragments for this compound

m/z ValueCorresponding Ion / FragmentFragmentation Pathway
166 / 168[C₅H₁₁⁷⁹BrO]⁺ / [C₅H₁₁⁸¹BrO]⁺Molecular Ion (M⁺, M+2)
135 / 137[C₄H₈⁷⁹Br]⁺ / [C₄H₈⁸¹Br]⁺Loss of methoxy radical (•OCH₃)
87[C₅H₁₁O]⁺Loss of bromine radical (•Br)
73[CH(OCH₃)CH₂CH₃]⁺Alpha-cleavage, loss of •CH₂Br
59[CH(OCH₃)CH₃]⁺Cleavage of C2-C3 bond
45[CH₂OCH₃]⁺Cleavage of C2-C1 bond with rearrangement

Chiroptical Methods (e.g., Optical Rotation, Electronic Circular Dichroism) for Enantiomeric Excess Determination

The carbon atom at position 2 in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S forms). Chiroptical methods are techniques that rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation: A pure sample of a single enantiomer of this compound will rotate the plane of plane-polarized light. The two enantiomers will rotate the light by equal amounts but in opposite directions. A polarimeter can measure this rotation. The enantiomeric excess (ee) of a mixture can be determined by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer produces a mirror-image ECD spectrum. This technique can be used to determine the absolute configuration of the molecule and to quantify the enantiomeric excess in a mixture. uma.es The determination of ee often involves creating calibration curves with samples of known enantiomeric composition. nih.govnih.gov

These chiroptical techniques are essential for characterizing non-racemic mixtures of this compound, which is particularly important in fields like asymmetric synthesis and pharmaceutical development where the biological activity of enantiomers can differ significantly.

Computational Chemistry Approaches to 1 Bromo 2 Methoxybutane

Molecular Modeling and Geometry Optimization

Molecular modeling of 1-bromo-2-methoxybutane begins with generating a three-dimensional representation of the molecule. This initial structure is then subjected to geometry optimization, a computational process that systematically alters the bond lengths, bond angles, and dihedral angles to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. This optimized geometry is crucial as it represents the most probable structure of the molecule and serves as the foundation for all subsequent calculations.

Various computational methods can be employed for geometry optimization, ranging from less computationally intensive molecular mechanics force fields to more accurate but demanding quantum mechanical methods like Density Functional Theory (DFT). The choice of method depends on the desired accuracy and the size of the system. For this compound, with its chiral center at the second carbon, computational modeling can also be used to determine the relative stabilities of its enantiomers, (R)-1-bromo-2-methoxybutane and (S)-1-bromo-2-methoxybutane.

Computed molecular identifiers and properties for this compound are essential for its unambiguous identification in computational databases and studies. nih.govchemspider.com

Table 1: Computed Molecular Identifiers and Properties for this compound

PropertyValue
Molecular FormulaC₅H₁₁BrO
Molecular Weight167.04 g/mol
IUPAC NameThis compound
Canonical SMILESCCC(CBr)OC
InChIInChI=1S/C5H11BrO/c1-3-5(4-6)7-2/h5H,3-4H2,1-2H3
InChIKeyZDWMGSKUKFNYCX-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations delve into the electronic distribution within the this compound molecule, providing insights into its reactivity and chemical behavior. Methods like Density Functional Theory (DFT) are commonly used to calculate various electronic properties.

A key aspect of these calculations is the determination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

For this compound, the presence of the electronegative bromine atom is expected to significantly influence the electronic structure. It is predicted to lower the energy of the LUMO, thereby increasing the electrophilicity of the carbon atom attached to it (C1). This makes the molecule susceptible to attack by nucleophiles. The methoxy (B1213986) group, with its electron-donating character, also plays a crucial role in modulating the electronic properties and reactivity.

Thermodynamic properties can also be predicted through quantum chemical calculations, offering valuable data on the molecule's stability.

Table 2: Calculated Thermodynamic Properties for this compound

PropertyValueMethod
Standard Gibbs free energy of formation (ΔfG°)-101.90 kJ/molJoback Method
Enthalpy of formation at standard conditions (ΔfH°gas)-257.70 kJ/molJoback Method
Enthalpy of vaporization (ΔvapH°)35.18 kJ/molJoback Method

Data sourced from Cheméo. chemeo.com

Transition State Calculations for Reaction Mechanisms

This compound, as a secondary alkyl halide, can potentially undergo substitution (S\N2) and elimination (E2) reactions. Computational chemistry is instrumental in elucidating the preferred reaction pathways by calculating the transition state structures and their corresponding activation energies.

A transition state is a high-energy, short-lived configuration of atoms that exists along the reaction coordinate between reactants and products. libretexts.org By locating the transition state structure and calculating its energy, the activation energy (Ea) for a specific reaction mechanism can be determined. A lower activation energy implies a faster reaction rate.

For this compound, computational models can be used to:

Compare S\N2 vs. E2 pathways: By calculating the activation energies for both substitution and elimination reactions with a given nucleophile/base, it is possible to predict which pathway will be favored under specific conditions.

Analyze substituent effects: The electron-donating nature of the methoxy group can be computationally studied. For analogous bromoethers, it has been indicated that the methoxy group's effect can lower the activation energy by stabilizing the transition state. vulcanchem.com

Investigate stereochemistry: For reactions at the chiral center, transition state calculations can predict the stereochemical outcome, such as the inversion of configuration typical of S\N2 reactions.

DFT calculations are a common tool for modeling the transition states of such reactions, providing detailed information about the bond-breaking and bond-forming processes.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters for this compound, which can aid in its identification and structural elucidation. These predictions are valuable for complementing and interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts. This is typically done by performing a geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) calculation using methods like DFT. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While database predictions can be unreliable for detailed research, high-level computational simulations can provide more accurate results. youtube.com For a related compound, 1-bromo-4-methoxy-2,2-dimethylbutane, predicted ¹H NMR peaks for a methoxy group are around δ 3.3 ppm, and the bromine-adjacent CH₂ protons are in the range of δ 3.4–3.6 ppm. Similar ranges would be expected for this compound.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated computationally. After a geometry optimization, a frequency calculation is performed to determine the normal modes of vibration. The resulting frequencies and their intensities correspond to the peaks in an IR spectrum. These calculations can help in assigning experimental IR bands to specific molecular vibrations, such as C-H, C-O, and C-Br stretching and bending modes. For instance, the C-Br stretch is typically expected in the region of 550–600 cm⁻¹.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value/Region
¹H NMRChemical Shift (δ) of -OCH₃~3.3 ppm
¹H NMRChemical Shift (δ) of -CH(O)-~3.4 - 3.8 ppm
¹H NMRChemical Shift (δ) of -CH₂Br~3.4 - 3.6 ppm
¹³C NMRChemical Shift (δ) of C-Br~30 - 40 ppm
IRWavenumber (cm⁻¹) for C-O Stretch~1100 - 1250 cm⁻¹
IRWavenumber (cm⁻¹) for C-Br Stretch~550 - 600 cm⁻¹

Note: These are illustrative values based on typical functional group regions and data for analogous compounds. Actual values would require specific high-level calculations.

Applications of 1 Bromo 2 Methoxybutane in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Organic Scaffolds

The ability of 1-bromo-2-methoxybutane to participate in carbon-carbon bond-forming reactions makes it a valuable precursor for the construction of intricate molecular frameworks. The primary alkyl bromide functionality allows for facile conversion to organometallic reagents, such as Grignard reagents, which are potent nucleophiles in their own right.

The formation of the Grignard reagent, 2-methoxybutylmagnesium bromide, is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent. organic-chemistry.orgresearchgate.net This organometallic intermediate can then be reacted with a variety of electrophiles to create more complex structures. For instance, its reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively, after an acidic workup. researchgate.net This provides a reliable method for extending the carbon chain and introducing a hydroxyl group, a versatile handle for further functionalization.

A notable application of this strategy is in the synthesis of substituted bicyclic scaffolds. While direct examples with this compound are not extensively documented, the reaction of the analogous Grignard reagent from 1-bromo-4-methoxybutane (B1268050) with specific amides has been shown to produce ketones that are key intermediates in the synthesis of complex molecules. mdpi.com This highlights the potential of the 2-methoxybutyl Grignard reagent in similar synthetic routes.

The following table summarizes the types of complex scaffolds that can be accessed using this compound as a precursor.

PrecursorReagentResulting Scaffold TypePotential Application
This compound1. Mg, Et₂O 2. Aldehyde/Ketone 3. H₃O⁺Substituted AlcoholsBuilding blocks for natural product synthesis
This compound1. Mg, Et₂O 2. Ester 3. H₃O⁺Tertiary AlcoholsPharmaceutical intermediates
This compound1. Mg, Et₂O 2. CO₂ 3. H₃O⁺Carboxylic AcidsDerivatization to amides, esters

Role in the Construction of Ethers and Heterocycles

The dual functionality of this compound is particularly advantageous in the synthesis of ethers and heterocyclic compounds. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various alkoxy groups.

Ether Synthesis: The Williamson ether synthesis, a classic and reliable method, can be employed to construct a wide array of ethers from this compound. rsc.org In this reaction, an alkoxide, generated by deprotonating an alcohol with a strong base, acts as a nucleophile and displaces the bromide ion. This method is highly efficient for primary alkyl halides like this compound, minimizing the competing elimination reaction. rsc.org By choosing different alcohols, a diverse library of ethers with the 2-methoxybutyl moiety can be synthesized.

AlcoholBaseProduct
MethanolNaH1,2-Dimethoxybutane
EthanolNaH1-Ethoxy-2-methoxybutane
PhenolK₂CO₃2-Methoxy-1-phenoxybutane

Heterocycle Synthesis: The reactivity of this compound also lends itself to the construction of heterocyclic rings. Intramolecular cyclization of derivatives of this compound can lead to the formation of substituted tetrahydrofurans. For example, if the methoxy (B1213986) group were replaced by a hydroxyl group at a suitable position on a chain attached to the primary carbon, intramolecular Williamson ether synthesis would yield a substituted tetrahydrofuran. While direct literature examples for this compound are sparse, the general strategy of indium-mediated cyclization of 1-bromo-enynes demonstrates a powerful method for forming five- and six-membered rings, a strategy that could be adapted to derivatives of this compound. researchgate.net

Furthermore, the reaction of α-bromoenones with 1,2-diamines to form piperazine (B1678402) derivatives showcases how the bromo-functionality can be a key element in the annulation of heterocyclic systems. researchgate.net This suggests the potential for this compound derivatives with appropriate functionality to participate in similar cyclization reactions.

Intermediate in the Synthesis of Chiral Auxiliaries and Ligands

Chiral, non-racemic this compound is a valuable intermediate for the synthesis of chiral auxiliaries and ligands, which are essential tools in asymmetric synthesis. The stereocenter at the C2 position, bearing the methoxy group, can direct the stereochemical outcome of subsequent reactions.

(S)-1-bromo-2-methoxybutane , for example, can serve as a starting material for the synthesis of chiral oxazolidinones. These are a well-established class of chiral auxiliaries used to control the stereochemistry of a wide range of reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. sigmaaldrich.com The synthesis would involve nucleophilic displacement of the bromide with an appropriate nitrogen nucleophile, followed by cyclization. The stereochemistry of the final auxiliary would be dictated by the starting (S)-1-bromo-2-methoxybutane.

Similarly, chiral phosphine (B1218219) ligands, which are pivotal in asymmetric catalysis, can be synthesized from chiral precursors. The synthesis of P-chiral phosphines often involves the reaction of a chiral electrophile with a phosphide (B1233454) nucleophile. nih.gov Enantiomerically pure this compound could be utilized in such a sequence to generate novel chiral phosphine ligands where the stereogenic center is in proximity to the phosphorus atom, potentially influencing the enantioselectivity of metal-catalyzed reactions.

The following table illustrates the potential of chiral this compound in asymmetric synthesis.

Chiral IntermediateTarget Molecule TypeSignificance in Asymmetric Synthesis
(S)-1-Bromo-2-methoxybutaneChiral OxazolidinonesControl of stereochemistry in various C-C bond-forming reactions. organic-chemistry.orgsioc-journal.cn
(R)-1-Bromo-2-methoxybutaneChiral Phosphine LigandsEnantioselective metal-catalyzed hydrogenation, cross-coupling, etc. scispace.com

Derivatization to Access New Functional Groups

The reactivity of the carbon-bromine bond in this compound allows for its conversion into a variety of other functional groups, thereby expanding its utility as a synthetic intermediate. These functional group interconversions provide access to a broader range of building blocks for the synthesis of complex molecules.

One of the most common transformations is the displacement of the bromide ion by a range of nucleophiles in SN2 reactions. This allows for the introduction of functionalities such as amines, nitriles, and thiols.

Reaction with sodium azide (B81097), for instance, would yield 1-azido-2-methoxybutane. The azide group can then be readily reduced to a primary amine, 2-methoxybutylamine, a valuable synthon for the preparation of amides, sulfonamides, and imines. smolecule.com Alternatively, reaction with sodium cyanide provides 2-methoxybutanenitrile, which can be hydrolyzed to the corresponding carboxylic acid or reduced to the amine.

The following table provides examples of functional group interconversions starting from this compound.

ReagentProductResulting Functional Group
NaN₃ followed by H₂/Pd2-MethoxybutylaminePrimary Amine
NaCN2-MethoxybutanenitrileNitrile
NaSH2-Methoxybutane-1-thiolThiol
Ph₃P(2-Methoxybutyl)triphenylphosphonium bromidePhosphonium Salt

These derivatizations significantly enhance the synthetic potential of this compound, allowing it to be incorporated into a wider variety of target molecules, including those with potential applications in pharmaceuticals and materials science. ontosight.ai

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Transformations

The presence of a bromine atom and an ether linkage in 1-bromo-2-methoxybutane makes it a candidate for a range of catalytic reactions. The carbon-bromine bond is particularly susceptible to transformations, opening the door to the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis.

Future research could focus on the application of modern catalytic methods to this substrate. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for creating complex molecular architectures. The investigation of these reactions using this compound could lead to the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. The methoxy (B1213986) group at the 2-position may exert a significant stereoelectronic influence on these reactions, a subject worthy of detailed study.

Another area of interest is the use of copper-catalyzed coupling reactions, which have gained prominence as a more sustainable alternative to palladium-based methods. Exploring the reactivity of this compound in Ullmann-type couplings or Chan-Lam cross-couplings could provide efficient routes to new ethers, amines, and other functionalized butanes.

Below is a table summarizing potential catalytic transformations for this compound.

Reaction TypeCatalystPotential ProductResearch Focus
Suzuki CouplingPalladium(0) complexes1-Aryl-2-methoxybutaneFormation of C-C bonds with aryl boronic acids.
Heck CouplingPalladium(0) complexes1-Alkenyl-2-methoxybutaneReaction with various alkenes.
Sonogashira CouplingPalladium(0)/Copper(I)1-Alkynyl-2-methoxybutaneCoupling with terminal alkynes.
Buchwald-Hartwig AminationPalladium(0) complexesN-(2-methoxybutyl)aminesFormation of C-N bonds with various amines.
Ullmann CondensationCopper(I) saltsDi(2-methoxybutyl) etherSelf-coupling or reaction with other alcohols.

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. ijsetpub.com The traditional synthesis of halogenated ethers can involve harsh reagents and generate significant waste. Future research is expected to focus on developing more environmentally benign routes to this compound and its derivatives.

One promising approach is the use of enzymatic catalysis. ijsetpub.com Halogenases and ether-forming enzymes could potentially be engineered to produce this compound from bio-based precursors under mild conditions. Another avenue is the development of flow chemistry processes, which can offer improved safety, efficiency, and scalability compared to traditional batch methods. ijsetpub.com

The use of greener solvents is also a key aspect of sustainable synthesis. labinsights.nljocpr.com Research into the synthesis of this compound in supercritical fluids like carbon dioxide or in bio-derived solvents would be a significant step towards reducing the environmental impact of its production. jocpr.com

The following table outlines potential sustainable approaches for the synthesis of this compound.

ApproachKey PrinciplePotential Advantage
BiocatalysisUse of enzymes (e.g., halogenases)High selectivity, mild reaction conditions, renewable.
Flow ChemistryContinuous reaction processingEnhanced safety, better heat and mass transfer, easier scale-up. ijsetpub.com
Alternative SolventsUse of supercritical CO2, ionic liquids, or bio-solventsReduced toxicity and environmental impact. jocpr.com
Atom-Economic ReactionsMaximizing the incorporation of starting materials into the final productMinimization of waste.

Application in Materials Science and Polymer Chemistry

The bifunctional nature of this compound suggests its potential as a monomer or a modifying agent in polymer science. specificpolymers.com The bromine atom can serve as a site for polymerization or as a handle for post-polymerization modification.

One area of exploration could be its use in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The bromo group could act as an initiator, allowing for the synthesis of well-defined polymers with a methoxy-functionalized end group. These polymers could have interesting properties, such as altered solubility or the ability to coordinate with metal ions.

Furthermore, this compound could be used as a building block for the synthesis of functional monomers. For example, the bromine could be replaced with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, to create a novel monomer with a pendant methoxybutyl group. Polymers derived from such a monomer might exhibit unique thermal or mechanical properties. Bromine-containing monomers are also of interest for applications such as dental materials due to their potential to increase the refractive index of the polymer matrix. specificpolymers.com

Potential ApplicationRole of this compoundResulting Material
Polymer InitiatorInitiator in controlled radical polymerization (e.g., ATRP).End-functionalized polymers with a methoxybutyl group.
Monomer SynthesisPrecursor for a functional monomer after substitution of bromine.Polymers with pendant methoxybutyl groups.
Polymer ModificationGrafting agent to introduce methoxybutyl side chains onto existing polymers.Modified polymers with altered surface properties or solubility.

Advanced Spectroscopic and Mechanistic Studies

A thorough understanding of the reaction mechanisms of this compound is crucial for optimizing its use in synthesis and materials science. Advanced spectroscopic techniques and computational chemistry can provide deep insights into its reactivity.

Detailed kinetic studies of its nucleophilic substitution and elimination reactions would help to elucidate the factors that favor one pathway over another. For instance, the role of the solvent and the nature of the nucleophile/base could be systematically investigated. The solvolysis of similar bromoalkanes has been studied to determine the extent of S(_N)1 and S(_N)2 character in their reactions. researchgate.net

Computational studies, using methods such as Density Functional Theory (DFT), can be employed to model the transition states of its reactions and to predict reaction outcomes. rsc.orgnih.gov Such studies can also provide valuable information about the conformational preferences of the molecule and how these influence its reactivity.

Advanced NMR techniques, such as 2D NMR spectroscopy, could be used to unambiguously determine the structure of products formed in its reactions and to study the stereochemical outcomes. Mass spectrometry can be used to identify reaction intermediates and fragmentation patterns, providing further mechanistic details.

TechniqueInformation GainedResearch Question
Kinetic StudiesReaction rates, activation parameters.What are the factors influencing the competition between substitution and elimination?
Computational ChemistryTransition state geometries, reaction energy profiles. rsc.orgWhat is the preferred mechanism under different conditions?
Advanced NMR SpectroscopyDetailed structural and stereochemical information.What is the precise stereochemistry of the reaction products?
Mass SpectrometryIdentification of intermediates and fragmentation patterns.Can we detect and characterize transient species in the reaction?

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-2-methoxybutane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves bromination of precursor alcohols. For example, reacting 2-methoxybutanol with hydrobromic acid (HBr) in the presence of sulfuric acid (H₂SO₄) under reflux can yield the target compound. Reaction temperature (optimized at 80–100°C) and stoichiometric ratios of HBr to alcohol (1:1.2 molar ratio) are critical for minimizing side products like elimination by-products . Alternative methods, such as using phosphorus tribromide (PBr₃), may require anhydrous conditions to avoid hydrolysis. Purification via fractional distillation (boiling point ~143–144°C) and characterization by NMR (e.g., δ ~3.3 ppm for methoxy protons) are recommended .

Q. How can researchers optimize purification techniques for this compound to minimize by-products?

  • Methodological Answer : Post-synthesis purification should address common contaminants such as unreacted alcohol or dialkyl ethers. Fractional distillation under reduced pressure (e.g., 40–50 mmHg) improves separation efficiency due to the compound’s moderate volatility (density ~1.18 g/cm³). Silica gel chromatography (hexane:ethyl acetate, 9:1) can resolve polar impurities. Gas chromatography-mass spectrometry (GC-MS) is advised to confirm purity, with a focus on eliminating traces of alkyl bromides with lower boiling points .

Advanced Research Questions

Q. How does the branching structure of this compound influence its reactivity in SN2 versus E2 reactions compared to linear analogs?

  • Methodological Answer : The tertiary carbon adjacent to the bromine atom in this compound introduces steric hindrance, favoring E2 elimination over SN2 substitution in basic conditions. Comparative studies with linear analogs (e.g., 1-Bromo-2-methoxypropane) show that the latter undergoes faster SN2 reactions due to reduced steric effects. Researchers should design kinetic experiments (e.g., using NaOH in ethanol) to quantify the ratio of substitution (alkyl methoxy products) versus elimination (alkene formation) via GC or HPLC analysis .

Q. What strategies can be employed to resolve contradictory data regarding the stereochemical outcomes of nucleophilic substitutions involving this compound?

  • Methodological Answer : Contradictory stereochemical results (e.g., retention vs. inversion of configuration) may arise from competing reaction mechanisms. To address this:

  • Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to analyze enantiomeric excess via ¹H NMR or circular dichroism.
  • Conduct isotopic labeling (e.g., deuterated solvents) to track hydrogen migration during elimination.
  • Compare results with computational models (DFT calculations) to predict transition-state geometries .

Q. How does the methoxy group in this compound affect its stability and reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy group can stabilize carbocation intermediates in SN1 pathways but may deactivate the bromide in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Researchers should explore activating agents (e.g., silver salts) or alternative catalysts (e.g., nickel-based systems) to enhance reactivity. Control experiments with non-methoxy analogs (e.g., 1-bromo-2-methylbutane) are recommended to isolate the substituent’s electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.